Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Quality Control

Researchers requiring regioselective O-functionalization of piperazine-phenol scaffolds face amine interference without N-protection. This N-Boc-4-(3-hydroxyphenyl)piperazine resolves the challenge: • ≥99% HPLC purity supports cGMP-like multistep synthesis without pre-use purification • Boc group remains inert during O-alkylation, acylation, or sulfonylation of the free 3-OH • 3-Hydroxy regiochemistry is essential for low-nanomolar opioid receptor antagonist potency • Stored at 0-8°C; ships ambient - standard global B2B shipping available

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 198627-86-0
Cat. No. B181775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
CAS198627-86-0
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-16(8-10-17)12-5-4-6-13(18)11-12/h4-6,11,18H,7-10H2,1-3H3
InChIKeyMIQHJGPQPMQVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(3-Hydroxyphenyl)piperazine-1-carboxylate – Protected Intermediate


Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS 198627-86-0), also known as 1-Boc-4-(3-hydroxyphenyl)piperazine, is a piperazine-based heterocyclic building block featuring an N‑Boc‑protected piperazine core substituted with a 3‑hydroxyphenyl group. It serves as a key protected intermediate in the synthesis of kinase modulators and opioid receptor antagonists, where the tert‑butoxycarbonyl (Boc) group temporarily masks the piperazine nitrogen to enable regioselective functionalization at the unprotected phenolic hydroxyl [1]. Its molecular formula is C₁₅H₂₂N₂O₃ with a molecular weight of 278.35 g/mol .

Unsuitability of Unprotected or Isomeric Piperazine Analogs


Direct substitution of tert‑butyl 4-(3‑hydroxyphenyl)piperazine‑1‑carboxylate with its unprotected analog (1‑(3‑hydroxyphenyl)piperazine, CAS 59817‑32‑2) or with positional isomers (2‑ or 4‑hydroxyphenyl) introduces critical differences in physical state, stability, and synthetic utility. The Boc group confers a lower melting point (84–90 °C vs. 217–221 °C) and mandates refrigerated storage (0–8 °C), while the 3‑hydroxy regiochemistry is essential for biological activity in downstream opioid antagonist series . Moreover, commercially available purity tiers for the 3‑hydroxy Boc‑protected derivative reach ≥99% (HPLC), a specification not uniformly met by its isomeric counterparts, directly impacting downstream reaction yields and impurity profiles .

Differentiation Evidence vs. Closest Analogs


Purity Comparison: 3-Hydroxy vs. 2- and 4-Hydroxy Isomers

The target compound is commercially available at ≥99% HPLC purity from major suppliers, whereas the 2‑hydroxy and 4‑hydroxy positional isomers are typically supplied at 95% purity .

Medicinal Chemistry Process Chemistry Quality Control

Melting Point: Boc-Protected vs. Unprotected Amine

Tert‑butyl 4‑(3‑hydroxyphenyl)piperazine‑1‑carboxylate melts at 84–90 °C, in stark contrast to the corresponding unprotected amine (1‑(3‑hydroxyphenyl)piperazine, CAS 59817‑32‑2), which melts at 217–221 °C .

Synthetic Chemistry Process Development Crystallization

Storage Conditions: Boc-Protected vs. Unprotected

The Boc‑protected derivative requires refrigerated storage at 0–8 °C, whereas the unprotected amine is classified as air‑sensitive and is stored at ambient temperature under inert atmosphere .

Compound Management Stability Studies Logistics

Kinase Modulator Patent Precedent

Tert‑butyl 4‑(3‑hydroxyphenyl)piperazine‑1‑carboxylate is explicitly disclosed as a synthetic intermediate in WO2005/117909 A2, which describes pyrazolo‑pyrimidine derivatives as p70S6 and Akt kinase modulators [1].

Kinase Inhibitors Patent Intermediates Drug Discovery

Opioid Antagonist Activity: 3-Hydroxy vs. 4-Hydroxy

In the 1‑substituted 4‑(3‑hydroxyphenyl)piperazine series, the 3‑hydroxy regiochemistry is essential for pure opioid receptor antagonism; compounds bearing the 3‑hydroxy group display low nanomolar potencies at μ, δ, and κ receptors, whereas the 4‑hydroxy isomers are not described as active antagonists [1].

Opioid Receptors Structure–Activity Relationship Medicinal Chemistry

Procurement and Application Scenarios


Kinase Modulator Synthesis

The compound is employed as a protected intermediate in the preparation of pyrazolo‑pyrimidine derivatives disclosed in WO2005/117909 A2, where the Boc group preserves the piperazine nitrogen for late‑stage deprotection and subsequent functionalization [1].

Opioid Antagonist Scaffold Preparation

Following Boc deprotection, the resulting 1‑(3‑hydroxyphenyl)piperazine core serves as the starting material for the synthesis of 1‑substituted 4‑(3‑hydroxyphenyl)piperazines, a class of pure opioid receptor antagonists with low nanomolar potency at μ, δ, and κ receptors [1].

Regioselective Phenolic Hydroxyl Functionalization

The Boc‑protected piperazine nitrogen remains inert under conditions for O‑alkylation, acylation, or sulfonylation of the free 3‑hydroxy group, enabling sequential derivatization without amine interference [1].

Scale-Up of Piperazine-Containing APIs

The ≥99% HPLC purity grade (commercially available) minimizes the need for pre‑use purification, supporting reproducible yields in multistep sequences under cGMP‑like conditions .

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